molecular formula C25H23Cl2N3O3S B2553869 1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 851127-88-3

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B2553869
CAS RN: 851127-88-3
M. Wt: 516.44
InChI Key: FJKRZVHDZHRITN-UHFFFAOYSA-N
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Description

The compound "1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly described in the provided papers, the papers do offer insights into the synthesis, molecular structure, and properties of related pyrazole derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives is well-documented in the provided literature. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and offers a versatile approach to these compounds . Another study presents the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the importance of reaction media and regioselectivity in the synthesis process . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is reported, which is an intermediate in the synthesis of biologically active compounds . These studies provide valuable insights into the methodologies that could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by various interactions, including hydrogen bonding and π-π stacking. For example, a π-stacked chain of hydrogen-bonded dimers is observed in 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, demonstrating the significance of non-covalent interactions in the solid-state structure of these molecules . Such interactions are likely to be relevant to the compound , influencing its crystalline structure and stability.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystalline structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is determined by weak intermolecular interactions and π-π stacking, which could affect the compound's melting point, solubility, and other physical properties . Similarly, the presence of tert-butyl and chlorophenyl groups in the compound of interest may confer certain lipophilic characteristics, potentially affecting its solubility and reactivity.

Scientific Research Applications

Hydrogen Bond Interplay in Carbamate Derivatives :Research on carbamate derivatives similar in structural complexity to the compound has highlighted the importance of hydrogen bonding in determining molecular architecture. Studies demonstrate how molecules connected through hydrogen bonds can form three-dimensional architectures, crucial for understanding the compound's potential interactions and stability in various environments (Das et al., 2016).

Small Molecule Fixation by Frustrated Lewis Pairs :Investigations into the fixation of small molecules such as carbon dioxide by bifunctional frustrated Lewis pairs indicate potential catalytic or environmental applications for similar compounds. This research underscores the compound's potential utility in capturing and utilizing small, significant molecules in environmental or synthetic processes (Theuergarten et al., 2012).

Antitumor Activity of Benzimidazole Derivatives :Studies on novel benzimidazole derivatives, structurally related to the compound of interest, have shown promising antitumor activities. This suggests potential avenues for research into the compound's utility in developing new cancer therapies or as part of a chemotherapeutic regimen (Abonía et al., 2011).

Lithiation and Synthetic Utility in Heteroaromatic Compounds :Exploration into the lithiation reactions of heteroaromatic compounds opens up possibilities for the compound's use in synthetic chemistry, particularly in the formation of new chemical entities or as intermediates in complex synthetic pathways (Micetich, 1970).

Mechanoluminescent and OLED Applications :Research into Pt(II) phosphors bearing pyrazolate chelates, related in function to the query compound, suggests applications in creating mechanoluminescent materials and efficient OLEDs. Such studies point to the potential for this compound to be used in advanced materials science, particularly in the development of new lighting and display technologies (Huang et al., 2013).

properties

IUPAC Name

[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O3S/c1-14-22(34-17-12-10-16(26)11-13-17)23(30(28-14)25(3,4)5)32-24(31)20-15(2)33-29-21(20)18-8-6-7-9-19(18)27/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKRZVHDZHRITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=C(C(=NN3C(C)(C)C)C)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

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